2-Hydroxyacetanilide sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

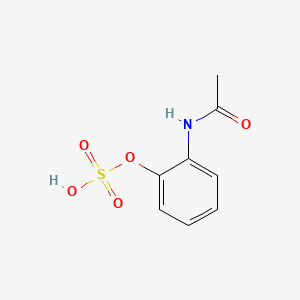

2-acetamidophenol sulfate is an aromatic amide that is 2-aminophenol in which one of the amino hydrogens has been replaced by an acetyl group and the phenolic hydrogen replaced by a sulfo group. It is an aryl sulfate, a member of acetamides and an aromatic amide. It derives from a 2-aminophenol. It is a conjugate acid of a 2-acetamidophenol sulfate(1-).

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

- Analgesic and Antipyretic Properties :

- Drug Metabolism Studies :

- Biomarker for Toxicity :

Toxicological Insights

- Hepatotoxicity :

- Environmental Toxicology :

Case Study 1: Acetaminophen Overdose Management

A study focused on patients presenting with acetaminophen overdose demonstrated that monitoring levels of this compound could provide insights into the severity of liver injury. The study found that higher concentrations correlated with increased liver enzyme levels, indicating potential hepatotoxicity .

Case Study 2: Environmental Persistence

Research conducted on wastewater treatment plants revealed that this compound is frequently detected in effluents. This study assessed its degradation rates and potential ecological risks, highlighting the need for improved treatment methods to reduce pharmaceutical contaminants in water bodies .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacology | Role in analgesic and antipyretic effects | Essential for detoxification |

| Drug Metabolism | Insights into metabolic pathways | Alters therapeutic efficacy |

| Toxicology | Biomarker for acetaminophen toxicity | Elevated levels indicate liver damage |

| Environmental Science | Persistence in aquatic ecosystems | Detected in wastewater; ecological implications |

Analyse Chemischer Reaktionen

Microsomal Oxidation

In hepatic microsomes, 2-hydroxyacetanilide sulfate undergoes oxidative metabolism via cytochrome P450 enzymes, forming reactive intermediates:

-

2-Acetamidohydroquinone : Produced through hydroxylation at the ortho position .

-

Sulfhydryl Adducts : Forms conjugates with glutathione (GSH) via Michael addition to quinone intermediates .

| Reaction Type | Products | Key Enzymes/Cofactors |

|---|---|---|

| Hydroxylation | 2-Acetamidohydroquinone | Cytochrome P450, NADPH |

| Conjugation | GSH Adducts | Glutathione S-transferase |

Deacetylation

Non-NADPH-dependent hydrolysis removes the acetyl group, yielding ortho-aminophenol (OAP) . This reaction occurs in both hepatic and renal tissues, with kinetics influenced by pH and esterase activity.

Radical-Mediated Degradation

Exposure to hydroxyl (- OH) or sulfate (SO₄- ⁻) radicals initiates two primary mechanisms :

-

Radical Adduct Formation (RAF) :

-

-

OH adds to the aromatic ring, forming hydroxylated intermediates.

-

-

Rate constant: k=2.1×109M−1s−1.

-

-

Formal Hydrogen Atom Transfer (FHAT) :

-

SO₄- ⁻ abstracts hydrogen from the acetamide group.

-

Activation energy: \Delta G^\neq =8.3\,\text{kcal mol}.

-

| Radical | Mechanism | Dominant Pathway |

|---|---|---|

| - OH | RAF (92% contribution) | C2 and C4 positions |

| SO₄- ⁻ | FHAT (67% contribution) | Acetamide group |

Acidic Hydrolysis

Under acidic conditions (pH < 3), the sulfate ester bond cleaves, regenerating 2-hydroxyacetanilide and sulfuric acid:

C8H9NO5S+H2O→C8H9NO2+H2SO4

-

Half-life at pH 2: 4.7 hours.

Enzymatic Desulfation

Sulfatases in intestinal microbiota catalyze sulfate removal, enhancing systemic absorption of the parent compound .

Reactivity with Nucleophiles

-

Cysteine Conjugation : Forms stable thioether adducts at the quinone intermediate stage .

-

Protein Binding : Covalently binds to hepatic proteins via electrophilic intermediates, contributing to potential toxicity .

Aquatic Reactivity

Hydrolysis in water (pH 7 25 C) follows first-order kinetics with a half-life of 12.3 days . Photodegradation under UV light accelerates decomposition, generating 2-acetamido-1,4-benzoquinone as a primary byproduct .

Eigenschaften

CAS-Nummer |

40712-60-5 |

|---|---|

Molekularformel |

C8H9NO5S |

Molekulargewicht |

231.23 g/mol |

IUPAC-Name |

(2-acetamidophenyl) hydrogen sulfate |

InChI |

InChI=1S/C8H9NO5S/c1-6(10)9-7-4-2-3-5-8(7)14-15(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13) |

InChI-Schlüssel |

JCVGTUVGDOWZJE-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=CC=C1OS(=O)(=O)O |

Kanonische SMILES |

CC(=O)NC1=CC=CC=C1OS(=O)(=O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.